Malic Enzyme inhibitor ME1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

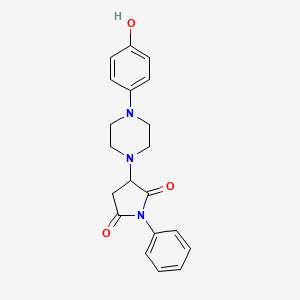

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFJQFJFFVLMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Malic Enzyme 1 (ME1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development process for inhibitors of Malic Enzyme 1 (ME1), a critical metabolic enzyme implicated in various cancers. This document details the scientific rationale for targeting ME1, the methodologies for inhibitor discovery and characterization, and the pathway to preclinical and clinical development.

Introduction: The Rationale for Targeting Malic Enzyme 1

Malic Enzyme 1 (ME1) is a cytosolic, NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, producing NADPH in the process.[1][2] This function places ME1 at a crucial intersection of cellular metabolism, linking the Krebs cycle with glycolysis and lipid biosynthesis.[1]

In numerous cancers, ME1 is overexpressed and plays a significant role in promoting malignant phenotypes.[3][4] Its contributions to tumorigenesis are multifaceted:

-

Metabolic Reprogramming: ME1 supports the metabolic shift towards aerobic glycolysis, a hallmark of cancer cells known as the Warburg effect.[1][3]

-

Redox Homeostasis: The production of NADPH by ME1 is vital for maintaining cellular redox balance, primarily by regenerating reduced glutathione (GSH) and thioredoxin. This antioxidant activity helps cancer cells mitigate the high levels of reactive oxygen species (ROS) associated with their rapid proliferation and metabolic activity.[3][4]

-

Biosynthesis: ME1 is a key provider of NADPH for the synthesis of fatty acids and cholesterol, essential building blocks for new cell membranes in rapidly dividing cancer cells.[1][5]

-

Epithelial-Mesenchymal Transition (EMT) and Stemness: ME1 has been shown to promote EMT and enhance cancer stem cell-like properties, contributing to tumor invasion, metastasis, and therapy resistance.[3][4]

Given its central role in supporting cancer cell metabolism and survival, the inhibition of ME1 presents a promising therapeutic strategy.[6][7][8]

Signaling and Metabolic Pathways Involving ME1

ME1 is integrated into several key cellular pathways. Understanding these connections is crucial for identifying downstream effects of ME1 inhibition and potential combination therapies.

ME1 Inhibitor Discovery: A Step-by-Step Workflow

The discovery of novel ME1 inhibitors typically follows a structured drug discovery pipeline, beginning with the identification of initial "hits" and progressing through optimization to a preclinical candidate.

High-Throughput Screening (HTS) for Hit Identification

The initial step in finding novel ME1 inhibitors is often a high-throughput screening (HTS) campaign, where large libraries of chemical compounds are tested for their ability to inhibit ME1 activity.

A robust and miniaturizable assay is essential for HTS. A commonly used method is the diaphorase/resazurin-coupled assay.[3][9]

Principle: The activity of ME1 is measured indirectly by detecting the production of NADPH. NADPH, in the presence of the enzyme diaphorase, reduces the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is therefore directly proportional to ME1 activity.

Materials:

-

Purified human ME1 enzyme

-

L-malate (substrate)

-

NADP+ (cofactor)

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 5 mM MgCl2 or MnCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

Compound library

-

384- or 1536-well microplates

-

Plate reader capable of measuring fluorescence (e.g., excitation 560 nm, emission 590 nm)

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Dispense the compounds from the library into the wells at a final concentration typically between 1-20 µM. Include positive controls (known inhibitor, if available) and negative controls (DMSO vehicle).

-

Add a solution of ME1 enzyme, diaphorase, and resazurin to the wells.

-

Initiate the enzymatic reaction by adding a solution of L-malate and NADP+.

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percent inhibition for each compound relative to the controls.

Data Analysis: The quality of the HTS assay is assessed using statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor > 0.5 is generally considered excellent for an HTS campaign.[10] Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Secondary Assays

Primary hits from the HTS are subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out assay artifacts.

The half-maximal inhibitory concentration (IC50) is determined for confirmed hits. This is done by performing the same enzymatic assay with a range of inhibitor concentrations, typically in a 10-point dose-response curve.

Counterscreens are performed to eliminate false positives. For the diaphorase/resazurin-coupled assay, a counterscreen would involve running the assay in the absence of ME1 to identify compounds that directly inhibit diaphorase or interfere with the fluorescence of resorufin.[1]

It is important to assess the selectivity of ME1 inhibitors against the other malic enzyme isoforms, ME2 and ME3, to understand their mechanism of action and potential off-target effects. Similar enzymatic assays can be developed for ME2 and ME3 to determine the IC50 values for the hit compounds against these isoforms.

Lead Optimization and Structure-Activity Relationship (SAR)

Once promising hits are identified and confirmed, the process of lead optimization begins. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, cell permeability).

The relationship between the chemical structure of a compound and its biological activity is known as the structure-activity relationship (SAR).[7][11] By systematically modifying different parts of the inhibitor scaffold and measuring the resulting change in activity, chemists can build a model of the key chemical features required for potent ME1 inhibition.

While detailed SAR studies for a broad range of ME1 inhibitors are not yet widely published, the discovery of the allosteric inhibitor AS1134900 provides a starting point for such investigations. Future work will likely involve modifying the different chemical moieties of this scaffold to enhance its potency and cellular activity.[1]

| Compound ID | Scaffold | ME1 IC50 (µM) | ME2 Inhibition | Notes |

| AS1134900 | Imidazopyridine-benzothiazole | 0.73 | No significant inhibition | Allosteric inhibitor discovered via HTS.[1][9] |

| Compound 1 | Piperazine-1-pyrrolidine-2,5-dione | 0.15 | Not reported | A potent ME1 inhibitor.[12] |

| ATP | - | - | IC50 = 100 µM | A known inhibitor of ME2, often used as a positive control.[1] |

Preclinical Development

Promising lead compounds with good potency, selectivity, and drug-like properties advance to preclinical development. This stage involves evaluating the efficacy and safety of the drug candidate in cellular and animal models before it can be tested in humans.

In Vitro Cellular Assays

The first step is to determine if the inhibitor can engage ME1 within a cellular context and exert a biological effect.

Principle: This assay measures the activity of ME1 in the cytoplasm of cancer cells.

Materials:

-

Cancer cell lines of interest

-

ME1 inhibitor

-

Cell lysis buffer to prepare cytoplasmic fractions

-

Reagents for a pyruvate assay kit or a coupled enzymatic assay to measure NADPH production.

Procedure:

-

Culture cancer cells to a suitable confluency.

-

Treat the cells with various concentrations of the ME1 inhibitor for a defined period (e.g., 24-72 hours).

-

Harvest the cells and prepare a cytoplasmic fraction using a commercial kit or standard laboratory protocols.

-

Measure the ME1 activity in the cytoplasmic fraction. This can be done by quantifying the amount of pyruvate produced using a pyruvate assay kit, where the pyruvate is converted to a fluorescent or colorimetric product.[13]

-

Normalize the activity to the total protein concentration in each sample.

Other important in vitro assays include:

-

Cell Proliferation Assays (e.g., MTS, CellTiter-Glo): To assess the effect of the ME1 inhibitor on cancer cell growth.[12]

-

Apoptosis and Cell Cycle Assays: To determine the mechanism of cell death or growth arrest induced by the inhibitor.

-

Metabolomic Analysis: To confirm that the inhibitor is altering the metabolic pathways downstream of ME1, such as by measuring changes in the levels of malate, pyruvate, and NADPH.

In Vivo Animal Models

If a compound shows promising activity in cellular assays, it is then tested in animal models of cancer to evaluate its in vivo efficacy, pharmacokinetics (PK), and toxicology.

Animal Models:

-

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. These models are useful for assessing the direct anti-tumor activity of the ME1 inhibitor.[9]

-

Genetically Engineered Mouse Models (GEMMs): Mice that are genetically engineered to develop specific types of cancer that more closely mimic human disease.

-

Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, which are thought to be more predictive of clinical outcomes.

Key In Vivo Studies:

-

Efficacy Studies: The ME1 inhibitor is administered to tumor-bearing animals, and its effect on tumor growth, metastasis, and survival is monitored.

-

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model. This helps in determining the optimal dosing regimen.

-

Pharmacodynamic (PD) Studies: These studies measure the effect of the drug on its target in the tumor tissue. For an ME1 inhibitor, this could involve measuring the levels of ME1 activity or downstream metabolites in the tumor after drug administration.

-

Toxicology Studies: These studies are conducted to identify any potential adverse effects of the drug candidate in animals.

A key finding from preclinical studies is that ME1 inhibition in ME2-null pancreatic cancer cells and xenograft tumors leads to significant growth inhibition, suggesting a synthetic lethal interaction.[9]

Clinical Development

As of late 2025, there is limited publicly available information on ME1 inhibitors entering clinical trials. The development of a drug through clinical trials is a long and complex process involving three main phases:

-

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers or patients.

-

Phase II: The drug is tested in a larger group of patients to evaluate its efficacy and further assess its safety.

-

Phase III: The drug is tested in a large, multi-center trial to confirm its efficacy, monitor side effects, and compare it to standard treatments.

The preclinical data suggesting that ME1 inhibitors may be particularly effective in ME2-deficient tumors provides a strong rationale for a biomarker-driven clinical trial strategy, where patients are selected based on the ME2 status of their tumors.[9]

Conclusion

The targeting of Malic Enzyme 1 is a promising new approach in cancer therapy, with a strong scientific rationale based on its central role in tumor metabolism and survival. The discovery of novel, potent, and selective ME1 inhibitors through high-throughput screening and subsequent lead optimization is an active area of research. The preclinical data generated to date are encouraging, particularly the potential for a synthetic lethal approach in ME2-deficient cancers. The successful translation of these preclinical findings into effective clinical therapies will depend on the continued development of drug candidates with favorable pharmacological properties and the implementation of well-designed, biomarker-guided clinical trials. This guide provides a foundational understanding of the core processes involved in this exciting field of drug discovery.

References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsmcentral.org [jsmcentral.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Editorial for Special Issue “New Insight: Enzymes as Targets for Drug Development in Current Issues in Molecular Biology” [mdpi.com]

- 9. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Action of Novel ME1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a critical role in cellular metabolism, primarily by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1] This function places ME1 at the nexus of glycolysis and the citric acid cycle, with its generated NADPH being crucial for fatty acid synthesis, cholesterol biosynthesis, and the maintenance of redox homeostasis.[1][2] In numerous cancers, ME1 is upregulated and has been identified as a pro-oncogenic protein, contributing to proliferation, epithelial-to-mesenchymal transition (EMT), and resistance to apoptosis and senescence.[1] Consequently, the development of novel ME1 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism of action of these novel inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Novel ME1 Inhibitors and Their Potency

Recent drug discovery efforts have led to the identification of novel small-molecule inhibitors of ME1. These compounds exhibit varying potencies and mechanisms of action. Below is a summary of the key quantitative data for two notable examples.

| Inhibitor | Chemical Scaffold/Name | IC50 (µM) | Mechanism of Action | Selectivity |

| AS1134900 | 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole | 0.73 | Allosteric, Uncompetitive | Selective for ME1 over ME2 |

| Malic enzyme inhibitor ME1 | Not explicitly defined in reviewed literature | 0.15 | Not explicitly defined in reviewed literature | Not specified |

Mechanism of Action: A Deeper Dive

The inhibitory action of novel ME1 inhibitors, particularly allosteric inhibitors like AS1134900, extends beyond simple enzyme blockade, initiating a cascade of downstream cellular events.

Allosteric Inhibition of ME1

AS1134900 represents a significant advancement in ME1 inhibitor development due to its novel allosteric mechanism.[4][5] X-ray crystallography has revealed that AS1134900 binds to a previously unknown allosteric site on the ME1 enzyme, distinct from the active site where malate and NADP+ bind.[4][5] This binding is uncompetitive, meaning the inhibitor only binds to the enzyme-substrate complex.[4][5] This interaction stabilizes the enzyme in an open conformation, preventing the catalytic cycle from proceeding and locking the enzyme in an inactive state.[4][5] A key advantage of this allosteric approach is the high degree of selectivity for ME1 over the mitochondrial isoform, ME2, which is crucial for minimizing off-target effects.[4][5]

Downstream Signaling Consequences of ME1 Inhibition

The inhibition of ME1's enzymatic activity triggers significant alterations in cellular signaling and metabolism:

-

Induction of Oxidative Stress: By curtailing the primary source of cytosolic NADPH, ME1 inhibitors disrupt the cellular redox balance.[1] This leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress.[1]

-

Apoptosis and Senescence: The increase in oxidative stress and disruption of metabolic homeostasis can push cancer cells towards programmed cell death (apoptosis) or a state of irreversible growth arrest (senescence).[1] The specific outcome appears to be cell-line dependent.[1]

-

Metabolic Reprogramming: Inhibition of ME1 can lead to a compensatory upregulation of other metabolic pathways, such as the pentose phosphate pathway (PPP), in an attempt to regenerate NADPH.[1]

Below is a signaling pathway diagram illustrating the downstream consequences of ME1 inhibition.

Experimental Protocols for a Technical Audience

The characterization of novel ME1 inhibitors involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Enzymatic Assay for ME1 Activity

This assay measures the enzymatic activity of ME1 by monitoring the production of NADPH, which absorbs light at 340 nm.[6]

Materials:

-

100 mM Triethanolamine HCl Buffer, pH 7.4

-

100 mM L-Malic Acid Solution

-

20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Solution

-

20 mM Manganese Chloride (MnCl2) Solution

-

Purified ME1 Enzyme

-

Novel ME1 inhibitor compound

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

2.00 mL of 100 mM Triethanolamine HCl Buffer

-

0.10 mL of 100 mM L-Malic Acid Solution

-

0.05 mL of 20 mM NADP+ Solution

-

0.75 mL of 20 mM MnCl2 Solution

-

-

Add the desired concentration of the novel ME1 inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.

-

Equilibrate the mixture to 25°C in a cuvette.

-

Initiate the reaction by adding 0.10 mL of the ME1 enzyme solution.

-

Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.

-

Determine the percent inhibition by comparing the rate of the inhibitor-treated sample to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[7][8]

Materials:

-

Cancer cell line expressing ME1

-

Cell culture medium and reagents

-

Novel ME1 inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Western blotting reagents and equipment (or other protein detection method)

-

Anti-ME1 antibody

Procedure:

-

Culture cells to approximately 80% confluency.

-

Treat cells with the novel ME1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble ME1 in each sample by Western blotting or another protein quantification method.

-

A shift in the thermal denaturation curve of ME1 in the presence of the inhibitor indicates target engagement.

Clonogenic Assay for Cell Viability

This assay assesses the long-term effect of an inhibitor on the ability of a single cell to proliferate and form a colony.[6][9][10]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Novel ME1 inhibitor compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of the novel ME1 inhibitor.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[5][11]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Novel ME1 inhibitor compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells into a white-walled 96-well plate and allow them to attach.

-

Treat the cells with the novel ME1 inhibitor for the desired time period.

-

Equilibrate the plate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Measurement of Cellular Reactive Oxygen Species (ROS)

This assay utilizes fluorescent probes to detect the levels of ROS within cells.[4][7][8]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Novel ME1 inhibitor compound

-

Fluorescent ROS indicator dye (e.g., DCFDA or DHE)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plate or chamber slides).

-

Treat the cells with the novel ME1 inhibitor.

-

Load the cells with the ROS indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an elevation in cellular ROS levels.

Experimental Workflow for ME1 Inhibitor Characterization

The discovery and characterization of a novel ME1 inhibitor typically follows a structured workflow, from initial screening to in-depth cellular analysis.

Conclusion

Novel ME1 inhibitors, particularly those with allosteric mechanisms of action, represent a promising new class of anti-cancer therapeutics. Their ability to selectively target ME1 leads to a cascade of events including the disruption of cellular metabolism, induction of oxidative stress, and ultimately, cancer cell death or senescence. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of potent and selective ME1 inhibitors, with the ultimate goal of translating these findings into effective clinical treatments.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 4. search.library.ucsb.edu [search.library.ucsb.edu]

- 5. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Allosteric Inhibition of Malic Enzyme 1: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Malic Enzyme 1 (ME1), a cytosolic NADP+-dependent enzyme, catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process. This enzymatic activity positions ME1 at a critical metabolic nexus, linking glycolysis and the citric acid cycle, and providing the primary source of cytosolic NADPH for fatty acid biosynthesis and redox homeostasis.[1][2][3][4] Given its significant role in supporting the metabolic reprogramming and survival of cancer cells, ME1 has emerged as a promising therapeutic target.[2][3][5] While historically considered a non-allosteric enzyme, recent discoveries of synthetic allosteric inhibitors have challenged this view and opened new avenues for therapeutic intervention.[1][6][7] This technical guide provides an in-depth overview of the allosteric inhibition of ME1, including quantitative data on known inhibitors, detailed experimental protocols for assessing inhibition, and a review of the signaling pathways governed by ME1 activity.

The Controversy of ME1 Allostery

For a considerable time, ME1 and its isoform ME3 were classified as non-allosteric enzymes, in contrast to the mitochondrial isoform ME2, which is allosterically activated by fumarate.[1][7][8] This classification was based on kinetic studies that did not reveal significant cooperative substrate binding or regulation by metabolic intermediates under typical assay conditions. However, the discovery of the synthetic small molecule AS1134900 has provided definitive evidence for the existence of a druggable allosteric site on ME1.[1][2] This finding suggests that while endogenous allosteric regulation of ME1 may be subtle or require specific cellular contexts, the protein possesses structural features that can be exploited for allosteric modulation by exogenous ligands. Structural analyses suggest that the inherent stability of certain domains in ME1, compared to ME2, may account for the lack of pronounced natural allostery.[1][2]

Allosteric Inhibitors of Malic Enzyme 1

To date, the primary example of a well-characterized allosteric inhibitor of ME1 is the synthetic compound AS1134900. Information on natural allosteric inhibitors of ME1 is currently limited in the scientific literature.

Quantitative Data on ME1 Allosteric Inhibitors

| Inhibitor | Type | Mechanism of Action | IC50 (µM) | Selectivity |

| AS1134900 | Synthetic Small Molecule | Uncompetitive with respect to malate and NADP+ | 0.73 | Selective for ME1 over ME2 |

Experimental Protocols

A variety of biochemical and cellular assays are essential for the identification and characterization of ME1 allosteric inhibitors.

Biochemical Assay: Diaphorase-Coupled ME1 Activity Assay

This high-throughput screening assay measures the production of NADPH by ME1. The NADPH produced reduces a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin) via the enzyme diaphorase.

Materials:

-

Recombinant human ME1 protein

-

L-Malic acid

-

NADP+

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Test compounds

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Reagent Preparation: Prepare stock solutions of L-malic acid, NADP+, diaphorase, and resazurin in assay buffer.

-

Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for vehicle control, known inhibitor for positive control).

-

Enzyme Addition: Add a solution of ME1 enzyme to each well.

-

Substrate Mix Addition: To initiate the reaction, add a substrate mix containing L-malic acid, NADP+, diaphorase, and resazurin to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10]

Materials:

-

Cultured cells expressing ME1

-

Test compound

-

Lysis buffer

-

Phosphate-buffered saline (PBS)

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Western blotting reagents and equipment (or other protein detection method)

-

Anti-ME1 antibody

Protocol:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Detection of Soluble ME1: Analyze the amount of soluble ME1 in each sample at each temperature using Western blotting or another sensitive protein detection method.

-

Data Analysis: Plot the amount of soluble ME1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Cellular Assays for Functional Outcomes

Cell Viability Assay (MTT or CellTiter-Glo):

These assays are used to assess the effect of ME1 inhibition on cell proliferation and viability.[11][12]

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the ME1 inhibitor for a defined period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining):

This flow cytometry-based assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[5][9]

Protocol:

-

Cell Treatment: Treat cells with the ME1 inhibitor for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Logical Relationships

The allosteric inhibition of ME1 has significant implications for cellular metabolism and signaling, primarily through its impact on NADPH homeostasis and the supply of metabolic intermediates.

ME1 in Cancer Metabolism and NADPH Homeostasis

ME1 is a key player in the metabolic reprogramming of cancer cells, contributing to NADPH production, which is essential for antioxidant defense and fatty acid synthesis.[4][13][14]

Upstream Regulation and Downstream Effects of ME1

The expression and activity of ME1 are regulated by various signaling pathways, and its inhibition leads to several downstream cellular consequences. Upregulation of ME1 in cancer can be driven by transcription factors like NF-κB.[7]

Logical Workflow for Allosteric Inhibitor Characterization

The process of identifying and characterizing an allosteric inhibitor of ME1 involves a series of interconnected experimental stages.

Conclusion

The discovery of a cryptic allosteric site in Malic Enzyme 1 has unveiled new possibilities for the development of targeted cancer therapies. The allosteric inhibitor AS1134900 serves as a crucial tool and a starting point for the design of more potent and cell-permeable compounds. The experimental protocols and signaling pathway overviews provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore the therapeutic potential of allosteric ME1 inhibition. Future research into the identification of natural allosteric modulators and a deeper understanding of the structural determinants of ME1's regulatory properties will be critical in advancing this promising field.

References

- 1. Integrative structural and functional analysis of human malic enzyme 3: A potential therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characteristics of the nonallosteric human cytosolic malic enzyme [agris.fao.org]

- 7. Transcriptional Regulation and Function of Malic Enzyme 1 in Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repressing malic enzyme 1 redirects glucose metabolism, unbalances the redox state, and attenuates migratory and invasive abilities in nasopharyngeal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Malic Enzyme 1 as a therapeutic target in oncology

An In-depth Technical Guide on Malic Enzyme 1 as a Therapeutic Target in Oncology

Abstract

Malic Enzyme 1 (ME1), a cytosolic NADP+-dependent enzyme, has emerged as a critical player in the metabolic reprogramming of cancer cells.[1][2][3][4] By catalyzing the oxidative decarboxylation of malate to pyruvate, ME1 links the tricarboxylic acid (TCA) cycle with glycolysis and provides a significant source of cytosolic NADPH.[1][5] This function is pivotal for cancer cells, as NADPH is essential for maintaining redox homeostasis, supporting macromolecular biosynthesis (such as lipids and cholesterol), and counteracting oxidative stress.[2][6] Elevated ME1 expression is observed in a multitude of cancers—including gastric, breast, and oral squamous cell carcinoma—and often correlates with poor patient prognosis and malignant phenotypes such as enhanced proliferation, invasion, and drug resistance.[7][8][9][10] Consequently, ME1 is being actively investigated as a promising therapeutic target. Strategies to inhibit ME1, including small-molecule inhibitors and genetic knockdown, have shown potential in preclinical models by disrupting cancer cell metabolism, increasing oxidative stress, and ultimately suppressing tumor growth and metastasis.[6][7][11] This guide provides a comprehensive overview of ME1's role in oncology, summarizes key preclinical data, details relevant experimental protocols, and explores the therapeutic potential of targeting this key metabolic enzyme.

The Role of Malic Enzyme 1 in Cancer Biology

ME1 is a multifunctional protein that sits at the crossroads of several key metabolic pathways, including glycolysis, the TCA cycle, glutamine metabolism, and lipogenesis.[1][9] In cancer, its roles are amplified to support the high metabolic demands of malignant cells.

Metabolic Reprogramming and NADPH Production

Cancer cells exhibit profound metabolic alterations, often characterized by the Warburg effect—a preference for aerobic glycolysis.[2][3] ME1 contributes to this phenotype by converting malate to pyruvate, thus linking mitochondrial metabolism with cytosolic glycolysis.[1][2] More critically, the reaction catalyzed by ME1 is a primary source of cytosolic NADPH, rivaling the pentose phosphate pathway (PPP).[1][6] This NADPH is indispensable for:

-

Redox Homeostasis: Cancer cells experience high levels of reactive oxygen species (ROS) due to their accelerated metabolism. NADPH is the principal reducing equivalent used by the glutathione and thioredoxin antioxidant systems to neutralize ROS, thereby preventing oxidative damage and apoptosis.[1][2][3]

-

Biosynthesis: The high proliferation rate of tumor cells requires the synthesis of fatty acids and cholesterol for new membranes. NADPH is an essential cofactor for enzymes in these biosynthetic pathways, such as fatty acid synthase (FASN).[2][5]

ME1, along with other NADPH-producing enzymes like glucose-6-phosphate dehydrogenase (G6PD) and isocitrate dehydrogenase 1 (IDH1), forms a collaborative network to maintain a robust cytosolic NADPH pool, which is crucial for tumor cell survival and growth.[1][2][12]

Promotion of Malignant Phenotypes

Elevated ME1 activity is not just a metabolic adaptation but an active driver of cancer progression.

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: ME1 promotes EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[1][9][12] Knockdown of ME1 has been shown to revert EMT, decrease cell migration, and suppress metastasis in various cancer models, including gastric and oral cancers.[7][9]

-

Cancer Stemness: ME1 contributes to the maintenance of cancer stem cells (CSCs) by supporting their unique metabolic requirements and maintaining a reduced intracellular environment, which suppresses cell death pathways.[1][12]

-

Hypoxia and HIF1α: Under hypoxic conditions, a common feature of the tumor microenvironment, ME1 expression is often promoted by Hypoxia-Inducible Factor 1-alpha (HIF1α).[1][12] This upregulation helps cancer cells adapt and survive in low-oxygen environments.

ME1 as a Therapeutic Target

The profound dependency of many cancers on ME1 for metabolic adaptation and survival makes it an attractive therapeutic target.[6][10] The primary strategy involves inhibiting ME1's enzymatic activity to disrupt the cellular supply of NADPH and pyruvate.

Synthetic Lethality

A particularly promising therapeutic strategy involves the concept of synthetic lethality. In a significant subset of pancreatic (~20%) and gastrointestinal (>6%) cancers, the gene for the tumor suppressor SMAD4 is deleted.[11] This deletion often includes the co-deletion of the nearby mitochondrial malic enzyme 2 (ME2) gene.[7][11] Since ME1 and ME2 have functionally redundant roles in metabolism, cells lacking ME2 become highly dependent on ME1 for survival.[11] Targeting ME1 in these ME2-null cancer cells leads to profound growth inhibition, demonstrating a synthetic lethal interaction.[11] This approach offers a potential therapeutic window, as ME1 inhibition would selectively kill cancer cells with ME2 co-deletion while having minimal effects on normal tissues where ME2 is present.

Key Signaling Pathways and Cellular Processes Involving ME1

ME1 is integrated into a complex network of metabolic and signaling pathways that collectively support oncogenesis. The enzyme's primary role is to supply key metabolites—pyruvate and NADPH—that fuel downstream processes critical for cancer cell survival and proliferation.

Caption: ME1's central role in cancer cell metabolism.

Preclinical Data on ME1 Inhibition

The therapeutic potential of targeting ME1 is supported by a growing body of preclinical evidence. Studies have utilized both genetic suppression (siRNA/shRNA) and small-molecule inhibitors to probe the effects of ME1 loss-of-function in cancer models.

| Therapeutic Strategy | Cancer Type/Model | Key Findings & Quantitative Data | Reference |

| Small-Molecule Inhibitor (AS1134900) | Pancreatic Ductal Adenocarcinoma (PDAC) | Allosteric inhibitor with high specificity for ME1 over ME2. IC50 = 0.73 µM . Induces profound growth inhibition in ME2-null pancreatic cancer cells and xenograft tumors. | [11] |

| siRNA Knockdown | Gastric Cancer | ME1 knockdown depleted NADPH, increased ROS levels, and induced apoptosis under glucose starvation. Intratumoral injection of ME1 siRNA significantly suppressed tumor growth in cell line and patient-derived xenograft (PDX) models. | [7][13] |

| shRNA Knockdown | Nasopharyngeal Carcinoma (CNE-2 cells) | ME1 repression led to reduced cell proliferation, migration, and invasion. It also caused a decrease in the NADPH/NADP+ ratio, reduced levels of glutathione (GSH), and increased intracellular ROS. | [2][14] |

| Lanthanide (Inhibitor) | Oral Squamous Cell Carcinoma (OSCC) | Lanthanide, an ME1 inactivator, inhibited cell proliferation and motility, suppressed EMT, and shifted metabolism from glycolysis to oxidative phosphorylation. In a mouse model, it suppressed tumor growth and increased survival time. | [9] |

| siRNA Knockdown | Breast Cancer | ME1 knockdown significantly suppressed the growth of breast cancer cells and influenced their migration ability. | [8] |

Experimental Protocols

Evaluating ME1 as a therapeutic target involves a series of established biochemical and cell-based assays. Below are methodologies for key experiments frequently cited in the literature.

ME1 Enzymatic Activity Assay

This assay measures the rate of NADPH production, which is directly proportional to ME1 activity.

-

Principle: The enzymatic activity of ME1 is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH during the oxidative decarboxylation of malate.

-

Methodology:

-

Cell Lysate Preparation: Collect cells and resuspend them in an appropriate lysis buffer (e.g., 20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1% Triton X-100, supplemented with protease inhibitors). Incubate on ice and then centrifuge to collect the supernatant containing the total cell extract.[14][15]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA protein assay to ensure equal loading.[14]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), MnCl2 (1 mM), and NADP+ (0.5 mM).[15]

-

Initiation and Measurement: Add 150 µg of protein lysate to the reaction mixture. Initiate the reaction by adding the substrate, L-malate (10 mM).[15] Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute for 15-20 minutes) using a spectrophotometer or plate reader.[14][15]

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Normalize the activity to the total protein content to determine the specific activity.[14]

-

-

Coupled Assay for High-Throughput Screening (HTS): For screening inhibitors, a diaphorase/resazurin-coupled assay is often used. ME1 produces NADPH, which is then used by diaphorase to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The fluorescent signal is measured to determine ME1 activity.[11][16][17]

Cellular NADPH/NADP+ Ratio Quantification

-

Principle: Commercial kits are available to measure the intracellular levels of NADPH and NADP+. The assay typically involves the enzymatic cycling of NADPH, where a developer solution reacts with NADPH to produce a colorimetric or fluorescent product.

-

Methodology:

-

Prepare cell extracts according to the kit manufacturer's protocol, which usually involves specific extraction buffers to stabilize the nucleotide pools.

-

Separate the samples into two sets: one for measuring total NADP+/NADPH and another for selectively measuring NADPH after decomposing NADP+.

-

Add a cycling enzyme mix and developer solution.

-

Incubate to allow for color/fluorescence development.

-

Measure the absorbance or fluorescence and calculate the concentrations of NADPH and NADP+ based on a standard curve. The ratio is then determined.

-

siRNA-Mediated Gene Knockdown

-

Principle: Small interfering RNAs (siRNAs) are used to specifically target and degrade ME1 mRNA, leading to a transient reduction in ME1 protein expression.

-

Methodology:

-

siRNA Design: Use validated siRNA sequences targeting the human ME1 gene. A non-targeting or scrambled siRNA is used as a negative control.

-

Transfection: Culture cancer cells to an appropriate confluency (e.g., 50-70%). Transfect the cells with the ME1-specific siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.

-

Validation: Validate the knockdown efficiency by measuring ME1 mRNA levels (using qRT-PCR) and protein levels (using Western Blot).

-

Functional Assays: Following validation, perform functional assays (e.g., cell viability, migration, ROS measurement) to assess the phenotypic consequences of ME1 depletion.

-

Experimental Workflow for ME1 Inhibitor Evaluation

The development and validation of a novel ME1 inhibitor follows a structured preclinical workflow, progressing from initial biochemical screening to in vivo efficacy studies.

Caption: Preclinical development workflow for an ME1 inhibitor.

Conclusion and Future Directions

Malic Enzyme 1 has been unequivocally established as a key enzyme supporting the malignant phenotype of various cancers through its central role in metabolic reprogramming, NADPH production, and redox control.[1][12] Its overexpression is a frequent event in tumors and a strong indicator of poor prognosis, solidifying its position as a high-value therapeutic target.[8][9][10] The synthetic lethal relationship between ME1 and ME2 deletion in certain gastrointestinal cancers provides a clear and compelling strategy for targeted therapy.[11]

Future efforts should focus on:

-

Development of Potent and Selective Inhibitors: While initial inhibitors have been identified, there is a need for more drug-like compounds with improved potency, selectivity, and pharmacokinetic properties suitable for clinical development.[6][16]

-

Biomarker Identification: Identifying robust biomarkers, such as ME2 expression status, will be crucial for patient stratification in future clinical trials of ME1 inhibitors.[11]

-

Combination Therapies: Exploring the synergistic potential of ME1 inhibitors with other therapies, such as standard chemotherapy, radiation, or drugs targeting other metabolic pathways (e.g., glycolysis or the PPP), could lead to more effective treatment regimens.[2][3] The observation that ME1 knockout can enhance CD8+ T cell infiltration suggests a potential synergy with immunotherapy.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. jsmcentral.org [jsmcentral.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Overexpression of malic enzyme is involved in breast cancer growth and is correlated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of cytosolic malic enzyme (ME1) is associated with disease progression in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Significance of Malic Enzyme 1 in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]

- 12. Significance of Malic Enzyme 1 in Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ME1 Regulates NADPH Homeostasis to Promote Gastric Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repressing malic enzyme 1 redirects glucose metabolism, unbalances the redox state, and attenuates migratory and invasive abilities in nasopharyngeal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Malic Enzyme 1 (ME1) in Tumorigenesis: A Technical Guide to Understanding and Targeting its Gene Silencing Effects

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Malic Enzyme 1 (ME1) gene silencing on tumor growth, intended for researchers, scientists, and professionals in drug development. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of targeting ME1 in oncology.

Core Findings on ME1 Gene Silencing and Tumor Suppression

Malic Enzyme 1, a cytosolic enzyme, plays a pivotal role in cellular metabolism, primarily through the oxidative decarboxylation of malate to pyruvate, which concurrently generates NADPH.[1][2] Emerging evidence strongly indicates that ME1 is a pro-oncogenic factor in a variety of cancers.[3][4] The silencing of the ME1 gene has been demonstrated to significantly impede tumor progression through multiple mechanisms.

Suppression of ME1 expression leads to a notable decrease in tumor cell proliferation, triggers cell cycle arrest, and induces apoptosis.[1][5] These effects are largely attributed to the disruption of cellular redox homeostasis, characterized by a reduction in the NADPH/NADP+ ratio and a subsequent increase in reactive oxygen species (ROS).[6][7] In vivo studies utilizing xenograft models have corroborated these findings, showing a marked reduction in tumor volume and weight upon ME1 knockdown.[8]

Quantitative Impact of ME1 Silencing on Tumor Growth and Cellular Processes

The following tables summarize the quantitative data from key studies, illustrating the significant impact of ME1 gene silencing on various parameters of tumor growth and cellular function.

| Cancer Type | Cell Line | Method of Silencing | In Vivo Model | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| Gastric Cancer | SGC7901 | shRNA | Nude Mouse Xenograft | Visually significant reduction in tumor growth curve | ~60-70% reduction | Lu et al., 2018[6][8] |

| Basal-like Breast Cancer | SUM159 | shRNA | SCID Mouse Xenograft | Dramatically reduced tumor growth | Data not specified | Jiang et al., 2018 |

| Parameter | Cancer Cell Line | Effect of ME1 Silencing | Quantitative Change | Reference |

| Cell Proliferation | Gastric Cancer (SGC7901) | Decreased | Reduced Ki-67 staining | Lu et al., 2018[6][8] |

| Apoptosis | Gastric Cancer (SGC7901) | Increased | Increased TUNEL and cleaved caspase-3 staining | Lu et al., 2018[6][8] |

| NADPH/NADP+ Ratio | Breast Cancer (MCF-7), Lung Cancer (A549), Colon Cancer (HCT116) | Decreased | Statistically significant decrease | Ren et al., 2020[7] |

| Intracellular ROS | Breast Cancer (MCF-7), Lung Cancer (A549), Colon Cancer (HCT116) | Increased | Statistically significant increase | Ren et al., 2020[7] |

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

This section provides a compilation of methodologies for key experiments related to ME1 gene silencing.

Lentiviral-mediated shRNA Silencing of ME1

-

Vector Construction:

-

Design shRNA sequences targeting the human ME1 gene. A common backbone vector is pLKO.1, which contains a puromycin resistance gene for selection.[9][10]

-

Synthesize and anneal complementary oligonucleotides for the shRNA sequence.

-

Ligate the annealed shRNA cassette into the digested pLKO.1 vector.

-

Verify the correct insertion by sequencing.[11]

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the pLKO.1-shME1 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[3]

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the viral particles, for example, by ultracentrifugation.

-

Determine the viral titer.

-

-

Cancer Cell Transduction:

-

Plate the target cancer cells (e.g., SGC7901 gastric cancer cells).

-

Transduce the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene to enhance transduction efficiency.[5][6]

-

After 24-48 hours, replace the medium with fresh medium containing puromycin to select for stably transduced cells.[4]

-

Expand the puromycin-resistant cells and verify ME1 knockdown by qPCR and Western blotting.

-

In Vivo Xenograft Tumor Model

-

Animal Model:

-

Use immunodeficient mice, such as BALB/c nude mice or SCID mice (4-6 weeks old).[8]

-

House the animals in a specific pathogen-free environment.

-

-

Tumor Cell Implantation:

-

Harvest the stably transduced cancer cells (shME1 and control).

-

Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[3]

-

-

Tumor Growth Monitoring and Analysis:

-

Monitor tumor formation and measure tumor dimensions with a caliper every few days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

-

At the end of the experiment, euthanize the mice, excise the tumors, and measure their weight.

-

Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis and snap-freeze the remainder for protein or RNA extraction.

-

Cell Proliferation Assay (MTT Assay)

-

Seed the ME1-knockdown and control cells in a 96-well plate at a suitable density (e.g., 2,000-5,000 cells/well).[13]

-

After cell attachment, treat the cells as required.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Apoptosis Assay (Annexin V Staining)

-

Harvest the ME1-knockdown and control cells.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[15]

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.[16]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.[17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

-

Plate the ME1-knockdown and control cells in a suitable format (e.g., 96-well black plate).

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate at 37°C for 30 minutes in the dark.[2]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or visualize by fluorescence microscopy.[1] The fluorescence intensity is proportional to the amount of intracellular ROS.

NADPH/NADP+ Ratio Measurement

-

Specialized commercial kits are available for the quantification of NADPH and NADP+.

-

Briefly, lyse the ME1-knockdown and control cells and extract the nucleotides.

-

Decompose NADP+ by heating a portion of the lysate to measure NADPH specifically.

-

Use a cycling reaction where NADPH is used to reduce a substrate, which in turn generates a colored or fluorescent product.

-

Measure the absorbance or fluorescence and calculate the concentrations of NADPH and total NADP(H) based on a standard curve. The NADP+ concentration is the difference between the total and the NADPH.

Conclusion and Future Directions

The collective evidence strongly supports the role of ME1 as a key driver of tumor growth and survival. Its silencing effectively curtails cancer cell proliferation and induces apoptosis, primarily by disrupting NADPH-dependent metabolic and redox pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into ME1 as a therapeutic target. Future investigations should focus on the development of specific and potent small molecule inhibitors of ME1 and exploring their efficacy in combination with other cancer therapies. The continued elucidation of the intricate signaling networks involving ME1 will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGC-7901 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. DCF Staining Assay for Measurement of ROS [bio-protocol.org]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Characterization of gastric cancer models from different cell lines orthotopically constructed using improved implantation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doc.abcam.com [doc.abcam.com]

- 8. SGC-7901 Xenograft Model | Xenograft Services [xenograft.net]

- 9. addgene.org [addgene.org]

- 10. pLKO-1 Vector & shRNA Design [sigmaaldrich.com]

- 11. biocat.com [biocat.com]

- 12. Cytosolic ME1 integrated with mitochondrial IDH2 supports tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Growth of SGC-7901 Tumor Xenografts Was Suppressed by Chinese Bayberry Anthocyanin Extract through Upregulating KLF6 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

The Quest for Nature's Check on a Key Metabolic Engine: Discovering Natural Product Inhibitors of Malic Enzyme 1

For Researchers, Scientists, and Drug Development Professionals

Malic Enzyme 1 (ME1), a cytosolic enzyme, stands at a critical metabolic crossroads, catalyzing the oxidative decarboxylation of malate to pyruvate while generating a crucial supply of NADPH.[1][2] This function places ME1 as a key player in lipogenesis, redox homeostasis, and cellular proliferation.[2][3][4] Notably, its upregulation in various cancers has spotlighted it as a promising therapeutic target.[1][4][5] While synthetic inhibitors are emerging, the vast chemical diversity of natural products presents a compelling frontier for the discovery of novel ME1 modulators. This technical guide delves into the landscape of natural product inhibitors of ME1, detailing the methodologies for their discovery and characterization, and presenting the current state of knowledge in a structured format for researchers in drug development.

Current Landscape of Malic Enzyme 1 Inhibitors from Natural Sources

The discovery of potent and selective natural product inhibitors specifically targeting Malic Enzyme 1 (ME1) is an area with limited reported successes. While high-throughput screening of natural product libraries has been employed to identify inhibitors for the mitochondrial isoform, Malic Enzyme 2 (ME2), similar extensive campaigns targeting ME1 have not yielded widely published, potent natural product inhibitors.[6][7][8]

A high-throughput screening of a library containing 12,683 natural products successfully identified an inhibitor of ME2, designated NPD387, and a more potent derivative, NPD389.[8] However, the screening did not report any hits for ME1. This highlights a critical gap and a significant opportunity in the field of natural product drug discovery.

Due to the scarcity of identified natural product inhibitors for ME1, this guide will utilize the discovery of a potent synthetic small-molecule inhibitor, AS1134900, as a case study to delineate the experimental workflows and assays that are directly applicable to the search for and characterization of natural product inhibitors of ME1.[6][7]

Quantitative Data on ME1 Inhibition

To facilitate a clear comparison of inhibitory activities, all quantitative data for ME1 inhibitors should be summarized in a structured format. The following table provides a template and includes data for the synthetic inhibitor AS1134900 as a reference.

| Compound ID | Source/Type | IC50 (µM) | Inhibition Type | Target Isoform(s) | Reference |

| AS1134900 | Synthetic Small Molecule | 0.73 | Uncompetitive | ME1 | [6] |

| Compound 1 | Synthetic Small Molecule | 0.15 | Not Specified | ME1 | [9] |

Note: The lack of entries for natural products underscores the nascent stage of this specific research area.

Experimental Protocols for Inhibitor Discovery and Characterization

The successful discovery and validation of ME1 inhibitors, whether from natural or synthetic sources, rely on a robust pipeline of biochemical and cellular assays. The following protocols are adapted from established methodologies used in the characterization of ME1 inhibitors.[3][6][10]

High-Throughput Screening (HTS) for ME1 Inhibitors

A common method for initial screening is a diaphorase/resazurin-coupled assay, which measures the production of NADPH by ME1.[6][7]

-

Principle: ME1 catalyzes the conversion of malate to pyruvate, reducing NADP+ to NADPH. The generated NADPH is then used by diaphorase to convert the non-fluorescent resazurin into the highly fluorescent resorufin. Inhibitors of ME1 will decrease the rate of NADPH production, resulting in a reduced fluorescent signal.

-

Reaction Mixture:

-

Recombinant human ME1 enzyme

-

L-Malate (substrate)

-

NADP+ (cofactor)

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compounds (from natural product library)

-

-

Procedure:

-

Dispense the reaction mixture into a multi-well plate (e.g., 384-well).

-

Add test compounds to the designated wells.

-

Initiate the reaction by adding the substrates (L-malate and NADP+).

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence of resorufin at appropriate excitation and emission wavelengths (e.g., 544 nm and 590 nm, respectively) over time.

-

Calculate the rate of reaction and the percentage of inhibition for each compound.

-

ME1 Activity Assay (Spectrophotometric)

For confirming hits and determining kinetic parameters, a direct spectrophotometric assay measuring the increase in NADPH absorbance is often used.[3][10]

-

Principle: The production of NADPH is directly monitored by measuring the increase in absorbance at 340 nm.

-

Reaction Mixture:

-

Recombinant human ME1 enzyme

-

L-Malate

-

NADP+

-

Divalent cations (e.g., MgCl2 or MnCl2)

-

Buffer (e.g., Triethanolamine or Tris-HCl)

-

Inhibitor at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing all components except the substrate.

-

Add the inhibitor at a range of concentrations.

-

Initiate the reaction by adding L-malate.

-

Immediately record the change in absorbance at 340 nm over a set period using a spectrophotometer.

-

Determine the initial velocity (V0) from the linear portion of the absorbance curve.

-

Plot V0 against the inhibitor concentration to determine the IC50 value.

-

Enzyme Kinetics and Mechanism of Inhibition

To understand how a natural product inhibits ME1, kinetic studies are performed.

-

Procedure:

-

Perform the ME1 activity assay with varying concentrations of one substrate (e.g., L-malate) while keeping the other substrate (NADP+) at a fixed, saturating concentration.

-

Repeat the experiment at several different fixed concentrations of the inhibitor.

-

Construct Lineweaver-Burk plots (1/V0 vs. 1/[S]) for each inhibitor concentration.

-

Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, AS1134900 was found to be an uncompetitive inhibitor with respect to both NADP+ and malate.[6][7]

-

Isoform Selectivity Assays

It is crucial to determine if an inhibitor is selective for ME1 over other isoforms, such as the mitochondrial ME2.

-

Procedure:

Cell-Based Assays

To evaluate the effect of the inhibitor in a biological context, various cell-based assays are necessary.

-

Cell Viability/Proliferation Assay:

-

Colony Formation Assay:

-

Method: Seed cells at a low density and treat them with the inhibitor.

-

Readout: After a longer incubation period (e.g., 1-2 weeks), stain and count the number of colonies to assess the long-term effect on cell proliferation.[9]

-

-

Measurement of Intracellular NADPH Levels:

-

Method: Treat cells with the inhibitor and then measure the intracellular NADP/NADPH ratio using commercially available kits.

-

Readout: A decrease in the NADPH/NADP+ ratio would indicate target engagement.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

ME1's Role in Cellular Metabolism and Oncogenesis

Malic Enzyme 1 is a key contributor to the cytosolic NADPH pool, which is essential for counteracting reactive oxygen species (ROS) and for the biosynthesis of fatty acids and cholesterol.[1][2] Its product, pyruvate, can be converted to lactate, contributing to the Warburg effect seen in many cancer cells.[1]

Caption: ME1 metabolic pathway and points of inhibition.

Experimental Workflow for the Discovery of ME1 Inhibitors

The process of identifying and validating novel inhibitors from natural sources follows a logical progression from large-scale screening to detailed mechanistic studies.

Caption: Workflow for ME1 natural product inhibitor discovery.

Future Directions

The dearth of known natural product inhibitors of ME1 represents a significant opportunity for drug discovery. Future efforts should focus on:

-

Extensive Screening: Large-scale, high-throughput screening of diverse natural product libraries against ME1.

-

Computational Approaches: Virtual screening and molecular docking of natural product databases against the crystal structure of ME1 to identify potential binders.

-

Fractionation and Bioassay-Guided Isolation: Screening of crude extracts from plants, fungi, and marine organisms, followed by isolation of the active compounds.

The development of potent and selective ME1 inhibitors from natural sources holds the potential to provide novel therapeutic agents for the treatment of cancer and other metabolic diseases. The methodologies and frameworks outlined in this guide provide a solid foundation for researchers to embark on this important endeavor.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repressing malic enzyme 1 redirects glucose metabolism, unbalances the redox state, and attenuates migratory and invasive abilities in nasopharyngeal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of Malic Enzyme 1 in Cancer: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a novel inhibitor of NAD(P)(+)-dependent malic enzyme (ME2) by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. aacrjournals.org [aacrjournals.org]

Structural Biology of Malic Enzyme 1 Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism, particularly in NADPH production, which is vital for fatty acid biosynthesis and maintaining redox balance.[1][2][3][4][5] Its upregulation in various cancers has made it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the structural biology of ME1 inhibitor binding, focusing on the molecular interactions, experimental methodologies used to characterize these interactions, and the broader context of ME1 signaling in cancer.

I. Structural Overview of ME1 and Inhibitor Binding

Human Malic Enzyme 1 is a homotetrameric protein, with each monomer comprising distinct domains. The binding of inhibitors to ME1 can occur at the active site or at allosteric sites, leading to different modes of inhibition.

A notable example is the allosteric inhibitor AS1134900 , which binds to a novel site distinct from the active site.[6] X-ray crystallography studies of the ME1-AS1134900 complex (PDB ID: 7X11) reveal that the inhibitor binds in a pocket located between different domains of the enzyme.[6] This binding stabilizes an "open" conformation of the enzyme, which is catalytically inactive.[6] AS1134900 exhibits uncompetitive inhibition with respect to both malate and NADP+, meaning it preferentially binds to the enzyme-substrate complex.[6]

Other inhibitors, such as a piperazine-1-pyrrolidine-2,5-dione scaffold-based compound, have also been identified, highlighting the potential for developing diverse chemical entities targeting ME1.[6][7]

II. Quantitative Data on ME1 Inhibitor Binding

The potency and binding characteristics of ME1 inhibitors are determined using various biophysical and biochemical assays. The data is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Kd (µM) | Thermodynamic Parameters (ITC) | PDB ID |

| AS1134900 | Allosteric, Uncompetitive | 0.73[6][8] | - | - | Not Reported | 7X11[6] |

| "ME1 Inhibitor" (Compound 1) | Not Specified | 0.15[9] | - | - | Not Reported | Not Reported |

Note: This table will be populated with more data as further research becomes available.

III. Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ME1 inhibitor binding. Below are outlines of key experimental protocols.

A. X-ray Crystallography

Determining the three-dimensional structure of ME1 in complex with an inhibitor provides invaluable insights into the binding mode and informs rational drug design.

Protocol Outline:

-

Protein Expression and Purification: Recombinant human ME1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization:

-